Cribrostatin 3

Description

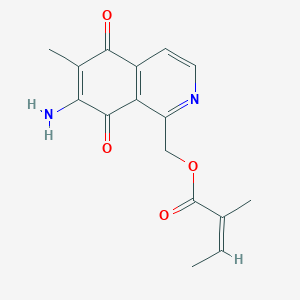

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(7-amino-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C16H16N2O4/c1-4-8(2)16(21)22-7-11-12-10(5-6-18-11)14(19)9(3)13(17)15(12)20/h4-6H,7,17H2,1-3H3/b8-4- |

InChI Key |

OOVHJUXBXNVAER-YWEYNIOJSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)N |

Canonical SMILES |

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)N |

Synonyms |

cribrostatin 3 cribrostatin-3 |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Cribrostatin 3

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural framework of Cribrostatin 3 was largely deciphered through the application of high-field Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Specifically, 500 MHz ¹H (proton) and ¹³C (carbon-13) NMR studies were instrumental in establishing the connectivity of atoms within the molecule. researchgate.net While detailed spectral data for this compound is not publicly disseminated, the analysis of closely related analogs like Cribrostatin 1 provides a clear illustration of the methodology.

For these isoquinolinequinone alkaloids, 1D NMR techniques such as ¹H and ¹³C NMR provide the initial overview of the proton and carbon environments. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environments (via chemical shifts), their neighboring protons (via spin-spin coupling), and their relative numbers (via integration). The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their functional types (e.g., carbonyl, aromatic, aliphatic).

Advanced 2D NMR experiments are then employed to piece together the molecular puzzle. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for identifying long-range (2- to 3-bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule and establishing the substitution pattern on the quinone and pyridine (B92270) rings. cdnsciencepub.com

Illustrative NMR Data for the Cribrostatin Core (from Cribrostatin 1 Analysis) cdnsciencepub.com

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| H-3 | 7.86 (d, J=4.9 Hz) | - |

| H-4 | 8.83 (d, J=4.9 Hz) | - |

| 6-CH₃ | 2.01 (s) | - |

| 1-CH₂-N | 2.98 (s) | - |

| 7-NH₂ | 5.20 (br s) | - |

| C-5 | - | 180.9 |

| C-8 | - | 181.85 |

Data obtained in CDCl₃ at 400 MHz. This table is representative of the types of signals observed for the core structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS analysis was key to establishing its molecular formula as C₁₆H₁₆N₂O₄. nih.gov

Beyond determining the molecular formula, HRMS provides crucial structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The precise masses of these fragments provide powerful evidence for the presence of specific substructures.

In the analysis of the related Cribrostatin 1, for instance, the mass spectrum showed fragments corresponding to the loss of small neutral molecules like hydrocyanic acid (HCN) and carbon monoxide (CO). cdnsciencepub.com This fragmentation pattern is indicative of a nitrogen-containing quinone structure, a hallmark of the cribrostatin family. cdnsciencepub.com By analyzing the exact masses of the parent ion and its fragments, researchers can confirm the connectivity and composition of the different parts of the molecule.

This compound Molecular Formula Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₄ | HRMS Interpretation researchgate.netnih.gov |

| Exact Mass | 300.1110 g/mol | Calculated nih.gov |

X-ray Crystallography for Analogous Cribrostatin Compounds

While obtaining suitable crystals of a target natural product for X-ray diffraction can be challenging, the successful analysis of a close analog can provide definitive proof of the core molecular architecture and absolute stereochemistry. This technique involves directing X-rays at a single crystal of a compound; the resulting diffraction pattern can be used to calculate a three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom.

In the case of the cribrostatin family, the structures of Cribrostatin 4 and Cribrostatin 5 were confirmed by X-ray crystal structure determinations. researchgate.net Furthermore, a detailed single-crystal X-ray diffraction analysis was successfully performed on Cribrostatin 1, which shares the same fundamental isoquinolinequinone skeleton as this compound. cdnsciencepub.com This analysis unambiguously confirmed the connectivity of the ring system and the positions of the various substituents, which had been inferred from NMR and MS data. cdnsciencepub.comresearchgate.net By providing a definitive structure of the core scaffold, the crystallographic data of these analogs lends powerful support to the structural assignment of this compound. cdnsciencepub.com

Representative Crystallographic Data (from Cribrostatin 1) cdnsciencepub.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules per Unit Cell (Z) | 4 |

This crystallographic confirmation of the shared structural framework across multiple members of the cribrostatin family provides a high degree of confidence in the final structure assigned to this compound.

Synthetic Strategies and Analogue Development of Cribrostatin 3

Total Synthesis Approaches for Cribrostatin 3 and Related Cribrostatins

The total synthesis of cribrostatins, particularly the more complex members like Cribrostatin 4, has been a significant challenge, prompting the development of innovative and robust chemical methodologies. These approaches focus on efficiently assembling the pentacyclic core with precise control over its complex stereochemistry.

Convergent Synthesis Methodologies

Several total syntheses of Cribrostatin 4, a structurally related analogue of this compound, showcase convergent strategies. researchgate.netacs.org For instance, the enantioselective total synthesis reported by Williams and co-workers involves the convergent coupling of two highly functionalized chiral components. researchgate.netscilit.com A key transformation in this synthesis is a "lynchpin" Mannich cyclization that forges the central pentacyclic core of the molecule. researchgate.net Another approach by Zhu and co-workers also features a convergent route, highlighting a domino sequence that includes the formation of an iminium ion, followed by a Pictet-Spengler cyclization to construct the pentacyclic skeleton. acs.orgnih.gov This method rapidly assembles the complex framework from key isoquinoline (B145761) and phenylalaninol-derived fragments. acs.org

The synthesis of Cribrostatin 6 has also been achieved via a highly convergent route. nih.gov This strategy is noted for its modularity, allowing for modifications that can lead to a variety of related compounds for biological screening. nih.gov

| Key Convergent Strategies for Related Cribrostatins | | :--- | :--- | | Target Molecule | Convergent Strategy Highlight | | Cribrostatin 4 | Coupling of two complex chiral fragments followed by a Mannich cyclization to form the pentacyclic core. researchgate.netscilit.com | | Cribrostatin 4 | Domino sequence involving a Pictet-Spengler cyclization between an isoquinoline moiety and a trisubstituted phenylalaninol derivative. acs.orgnih.gov | | Cribrostatin 6 | A modular approach based on the chemistry of squarate derivatives, allowing for versatile analogue synthesis. nih.gov |

Stereocontrolled Synthetic Pathways

Achieving precise control over the multiple stereocenters within the cribrostatin framework is a critical challenge in their total synthesis. rsc.org Synthetic chemists have devised several stereocontrolled pathways to address this.

In the synthesis of Cribrostatin 4, Avendaño and colleagues developed a protocol to control the stereochemistry at the C-3 position. mdpi.com This method involves a regioselective radical bromination followed by hydrogenation from the less hindered face of the molecule, effectively establishing the desired 1,3-cis relationship of substituents. mdpi.com This protocol was instrumental in overcoming a significant stereochemical hurdle in the synthesis. mdpi.com

The Williams synthesis of (-)-Cribrostatin 4 employs a Staudinger reaction between a ketene (B1206846) and an imine to construct a β-lactam intermediate. thieme-connect.com This key step, followed by a reductive cleavage/elimination and a Pictet-Spengler cyclization, establishes the pentacyclic skeleton with high stereocontrol. acs.orgthieme-connect.com The use of chiral auxiliaries in the early stages of the synthesis ensures the correct absolute stereochemistry of the final product. thieme-connect.com Similarly, Zhu's synthesis utilizes a strategy where a thiol group at the C4 position acts as a leaving group to trigger a Pictet-Spengler cyclization, a process that also controls the stereochemical outcome. acs.orgnih.gov

Large-Scale Synthesis Considerations

The transition from a laboratory-scale synthesis to a large-scale, practical production is essential for enabling extensive biological studies and potential therapeutic development. mdpi.compreprints.org While the complex structures of cribrostatins make large-scale synthesis challenging, some strategies have been developed with scalability in mind.

| Synthesis | Longest Linear Sequence | Overall Yield | Reference |

| (±)-Cribrostatin 4 (Stereocontrolled) | 21 steps | 3.4% | mdpi.comresearchgate.net |

| (-)-Cribrostatin 4 (Asymmetric) | 25 steps | Not specified | acs.org |

| (±)-Cribrostatin 4 (Practical/Large-Scale) | 18 steps | 8.3% | mdpi.comnih.gov |

| Cribrostatin 6 | 4 steps | Not specified | nih.gov |

Design and Synthesis of Cribrostatin Analogues

The synthesis of analogues is crucial for understanding how the structure of a molecule relates to its biological function. oncodesign-services.comcollaborativedrug.com For cribrostatins, the development of modular synthetic routes has been key to generating diverse derivatives for biological testing. chemrxiv.org

Modular Synthetic Routes to Derivatives

Modular synthesis allows for the creation of a library of compounds by systematically changing different components or "modules" of the molecule. chemrxiv.org The synthesis of Cribrostatin 6 analogues exemplifies this approach. nih.gov The key reaction involves a tandem 4-π electrocyclic ring opening and radical cyclization of a squarate derivative. nih.govutexas.edu By modifying the inputs to this reaction, chemists can easily prepare a range of related tricyclic imidazo[5,1-a]isoquinolinediones for biological evaluation. nih.gov

Similarly, the synthetic strategies developed for Cribrostatin 4 are amenable to the creation of analogues. mdpi.commdpi.com The convergent nature of these syntheses means that modified fragments can be introduced at late stages to produce new derivatives. This allows for the exploration of C3-C4 unsaturated bis-p-quinone derivatives, such as Renieramycin I, and other novel analogues for detailed SAR studies. mdpi.commdpi.com The development of routes to access various 2-oxoazetidine-3-carboxylic acid derivatives, which can be seen as fragments or simplified versions of the more complex cribrostatin structure, also contributes to the toolkit for creating diverse analogues. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into which parts of a molecule are essential for its biological activity. oncodesign-services.comcollaborativedrug.comnih.govnih.gov For the cribrostatins, SAR studies have been conducted by synthesizing and evaluating various analogues. acs.orgresearchgate.net

In one study, analogues of Cribrostatin 4 and the related potent anticancer agent Ecteinascidin 743 were synthesized and their cytotoxic activity was determined. acs.org The results showed that modifications to the cribrostatin scaffold could significantly impact its potency. Notably, a cyanoamine-cribrostatin analogue exhibited a 20-fold improvement in cytotoxic activity compared to the natural product. acs.org

Research into related N-heterocyclic quinones has also provided valuable SAR data. unap.cl Studies on phenylaminophenanthridine-1,7,10-triones, which share a quinone scaffold with this compound, have shown that the position of nitrogen substituents on the quinone ring and the nature of groups at other positions play a key role in their antitumor activity. unap.cl Specifically, the amination of the quinone ring was found to increase cytotoxic potency. unap.cl Such studies help to build a comprehensive understanding of the pharmacophore and guide the design of new, more potent anticancer agents based on the cribrostatin framework. nih.govnih.gov

| Compound | Modification | Relative Cytotoxicity | Reference |

| Cribrostatin 4 (1) | Natural Product | Baseline | acs.org |

| Analogue (5) | Modified side chain | Similar to natural product | acs.org |

| Cyanoamine-cribrostatin analogue (14) | Introduction of a cyanoamine group | 20-fold more potent than natural product | acs.org |

| Analogue (20) | Hybrid with Ecteinascidin fragment | Less potent than natural product | acs.org |

Biomimetic Approaches to Related Natural Product Scaffolds

The structural complexity of this compound and its related alkaloids, such as the saframycins, renieramycins, and ecteinascidins, has inspired synthetic strategies that mimic their proposed biosynthetic pathways. These biomimetic approaches leverage nature's own methods for constructing complex molecular architectures, often providing efficient and elegant routes to these valuable scaffolds. At the heart of many of these strategies is the Pictet-Spengler reaction, a process that mirrors the enzymatic condensation reactions found in the biosynthesis of numerous tetrahydroisoquinoline (THIQ) alkaloids. acs.orgoup.commdpi.com

Biosynthetic studies on related compounds, like saframycin A, have revealed that the intricate pentacyclic core is assembled from amino acid precursors, such as L-tyrosine. beilstein-journals.orgoup.com The key step involves an iterative and highly controlled Pictet-Spengler type cyclization, catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) module, to form the characteristic THIQ rings. oup.combeilstein-journals.org This natural blueprint has guided chemists in designing laboratory syntheses that capitalize on similar principles.

A prominent biomimetic strategy involves the phosphate-mediated Pictet-Spengler reaction. Researchers have demonstrated that a simple phosphate (B84403) buffer can effectively catalyze the condensation of phenethylamines with ketone or aldehyde substrates under mild, aqueous conditions (pH 9, 70°C). acs.orgnih.gov This method successfully avoids the harsh acidic conditions traditionally required and provides a more environmentally benign and atom-efficient route to a variety of THIQ scaffolds, including 1,1′-disubstituted and spiro-derivatives. acs.orgrsc.org The use of phosphate is thought to mimic the role of enzymatic catalysts in facilitating the reaction within a physiological environment. nih.gov

Further advancing this concept, chemo-enzymatic strategies combine the flexibility of chemical synthesis with the specificity of biocatalysis. In the synthesis of saframycin analogues, synthetic peptidyl aldehydes and tyrosine derivatives are subjected to enzymatic conversion. oup.comoup.com For example, the SfmC enzyme, which is part of the saframycin biosynthetic machinery, has been used in vitro to catalyze the crucial Pictet-Spengler cyclization, rapidly assembling the pentacyclic scaffold from synthetic precursors. oup.com This hybrid approach not only streamlines the synthesis but also allows for the creation of novel analogues by feeding modified substrates to the enzyme, leading to skeletally diverse products. oup.comoup.com

These biomimetic principles have been directly applied to the synthesis of scaffolds found in close relatives of this compound. The total synthesis of Cribrostatin 4 (also known as Renieramycin H) and Jorunnamycin A has been achieved using the Pictet-Spengler reaction as a key strategic step. mdpi.comresearchgate.net In one approach, a modified Pictet-Spengler cyclization of a 3,6-bisarylpiperazine-2,5-dione with diethoxyethyl benzoate (B1203000) was employed to construct the core pentacyclic intermediate of Cribrostatin 4. nih.govmdpi.com This demonstrates the power of mimicking biosynthetic cyclization strategies to access the complex, fused-ring systems characteristic of this class of marine alkaloids.

The table below summarizes key biomimetic approaches used to generate scaffolds related to this compound.

| Biomimetic Approach | Key Reaction / Catalyst | Scaffold Generated | Related Natural Products |

| Phosphate-Mediated Synthesis | Pictet-Spengler Reaction / Phosphate Buffer | 1,1'-Disubstituted and Spiro-Tetrahydroisoquinolines | General Tetrahydroisoquinoline Alkaloids |

| Chemo-enzymatic Synthesis | Pictet-Spengler Reaction / SfmC Enzyme | Pentacyclic Saframycin Core | Saframycin A, Jorunnamycin A |

| Biogenetically Inspired Synthesis | Modified Pictet-Spengler Cyclization | Pentacyclic Renieramycin/Cribrostatin Core | Cribrostatin 4, Renieramycin G, Renieramycin I |

Biological Activities and Molecular Mechanisms of Action of Cribrostatin 3

Anticancer Potential and Cellular Effects

Research into the biological profile of Cribrostatin 3 has unveiled its potent cytotoxic effects against various cancer cells, suggesting its potential as a template for the development of new chemotherapeutic agents. indexcopernicus.comresearchgate.net

This compound has demonstrated significant growth-inhibitory activities in preclinical evaluations against panels of human cancer cell lines. unipa.itindexcopernicus.com Studies have reported a mean panel GI50 (the concentration required to inhibit cell growth by 50%) value of 4.27 μM for this compound across these cell lines. unipa.it The murine P-388 lymphocytic leukemia cell line was found to be particularly sensitive, exhibiting an ED50 value of 2.5 µg/mL. unipa.it

Below is a summary of the reported cytotoxic activity of this compound.

Table 1: Preclinical Cytotoxicity of this compound

| Metric | Cell Line/Panel | Value |

|---|---|---|

| Mean Panel GI₅₀ | Human Cancer Cell Line Panel | 4.27 µM |

The anticancer activity of this compound is linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. This is a characteristic shared with other naturally occurring antitumor agents that contain an aminoquinonoid moiety as a key structural component. ucl.ac.benih.gov The primary mechanism is believed to be driven by the compound's unique chemical structure.

The molecular framework of this compound, like other quinone-containing anticancer agents, enables it to generate reactive oxygen species (ROS) within cells. researchgate.net This capability is considered a primary driver of its cytotoxic effects. The generation of ROS, such as superoxide (B77818) radicals, disrupts the normal redox balance within cancer cells, leading to a state of oxidative stress that can trigger the apoptotic cascade. ucl.ac.be

The production of ROS by this compound is facilitated by the bioreduction of its quinone structure. This process involves intracellular enzymes that reduce the quinone moiety via one- or two-electron transfers. A one-electron reduction yields a highly reactive semiquinone radical. Under aerobic conditions, this semiquinone can transfer its extra electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical anion. This process, known as redox cycling, can continue, leading to a significant accumulation of ROS. ucl.ac.be A two-electron reduction forms a hydroquinone, which can also participate in redox reactions that generate ROS. ucl.ac.be

The excessive production of ROS induced by this compound overwhelms the antioxidant defense systems of the cancer cell, resulting in severe oxidative stress. This condition leads to widespread damage of critical cellular components, including lipids, proteins, and DNA. The extensive molecular damage serves as a potent signal for the cell to initiate the intrinsic pathway of apoptosis, ultimately leading to cell death.

Detailed studies on whether this compound induces apoptosis independently of cell cycle arrest are not available in the reviewed scientific literature. This specific mechanism, however, has been described for the related compound Cribrostatin 6. soton.ac.uk

Cellular Responses to Oxidative Stress

Modulation of Cellular Pathways (e.g., Autophagy Induction)

This compound, a marine-derived isoquinolinequinone, has been the subject of research regarding its influence on cellular pathways, particularly in the context of cancer. While direct and extensive studies detailing its specific modulation of autophagy are not prevalent in the available literature, the broader class of quinone-containing compounds and related marine natural products are known to induce cell death in cancer cells through mechanisms that can involve the modulation of key cellular signaling pathways. researchgate.net

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. embopress.org It can be triggered by various cellular stressors, including nutrient deprivation or therapeutic agents, and plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. nih.govcytekbio.com The induction of autophagy involves a series of steps, beginning with the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material. embopress.orgoncotarget.com This process is regulated by a number of autophagy-related (Atg) proteins. embopress.org

While research on this compound's direct impact on autophagy is limited, studies on similar compounds suggest potential mechanisms. For instance, some quinone-containing molecules are known to generate reactive oxygen species (ROS), which can be a trigger for autophagy. researchgate.net The cellular response to such stressors often involves complex signaling cascades that can include pathways like the PI3K/AKT/mTOR and MAPK pathways, which are central regulators of cell growth, proliferation, and survival, and are also implicated in the control of autophagy. frontiersin.orgoatext.com The inhibition of the mTOR pathway is a well-known initiator of autophagy. oncotarget.com Further research is needed to specifically elucidate whether and how this compound engages these or other pathways to modulate autophagy and contribute to its cytotoxic effects.

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and potential for therapeutic development. nih.gov The process of target identification and validation involves a range of experimental strategies to pinpoint the cellular components with which the compound interacts to elicit its biological effects. wjbphs.comamazon.com

For compounds like this compound, initial clues to potential targets often come from their observed biological activities. Given its potent cytotoxic effects against cancer cell lines, logical targets would include proteins involved in essential cellular processes that are often dysregulated in cancer, such as DNA replication, cell cycle control, or key signaling pathways. researchgate.netresearchgate.net

Common approaches to identify molecular targets include:

Biochemical Assays: These involve testing the compound's ability to inhibit the activity of purified enzymes or proteins that are known to be critical for cell survival and proliferation. nih.gov For instance, given that some quinone-containing compounds are known topoisomerase inhibitors, this compound could be tested for its ability to interfere with topoisomerase function. researchgate.net

Cell-based Phenotypic Screening: This approach involves observing the effects of the compound on cellular processes. biocompare.com For example, if this compound induces apoptosis, researchers would investigate its effects on key apoptotic proteins like caspases and members of the Bcl-2 family. oatext.comnih.gov

Affinity-based Methods: These techniques aim to directly isolate the cellular targets that bind to the compound. This can involve immobilizing a derivative of this compound on a solid support and using it to "pull down" its binding partners from cell lysates.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. biocompare.com This can provide strong evidence for the compound's target. Transcriptomic profiling (e.g., RNA-seq) can reveal changes in gene expression patterns in response to the compound, offering clues about the pathways it affects. biocompare.com

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the compound's biological activity. nih.govwjbphs.com Validation can involve demonstrating a direct interaction between the compound and the target, and showing that modulating the target's activity (e.g., through genetic knockdown or overexpression) mimics or blocks the effects of the compound.

While the specific molecular targets of this compound have not been definitively identified in the reviewed literature, its structural similarity to other DNA-binding agents and its potent biological activities suggest that its targets likely reside within critical cellular pathways controlling cell growth and survival. researchgate.net

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial properties, showing potential as a lead compound for the development of new anti-infective agents.

Activity against Antibiotic-Resistant Bacterial Strains (e.g., Neisseria gonorrheae, Streptococcus pneumoniae)

A notable aspect of this compound's antimicrobial profile is its potent activity against antibiotic-resistant bacteria. It has shown significant inhibitory activity against Neisseria gonorrhoeae, the causative agent of gonorrhea, a sexually transmitted infection for which antibiotic resistance is a growing global health concern. nih.govvliz.benih.gov Research has demonstrated that this compound is effective against both penicillin-susceptible and penicillin-resistant clinical isolates of N. gonorrhoeae. nih.gov

Furthermore, the broader family of cribrostatins has been investigated for activity against other resistant pathogens. For instance, Cribrostatin 6, a related compound, was found to be bactericidal against the majority of clinical isolates of Streptococcus pneumoniae, including strains resistant to penicillin. nih.gov S. pneumoniae is a major cause of pneumonia, meningitis, and other serious infections. nih.gov The ability of these compounds to combat resistant strains highlights their potential to address the urgent medical need for new antibiotics. nih.govplos.org

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Neisseria gonorrhoeae | This compound | 0.09 μg/mL nih.govvliz.be |

| Penicillin-resistant Neisseria gonorrhoeae (clinical isolate) | This compound | 0.39 μg/mL nih.gov |

Antifungal Activities

In addition to its antibacterial properties, this compound and its related compounds have exhibited antifungal activity. capes.gov.brnih.gov The initial isolation and characterization of cribrostatins 3, 4, and 5 revealed that they possess both antibacterial and antifungal activities. researchgate.netnih.gov Specifically, these compounds have been shown to be active against yeast, such as Candida albicans, a common cause of opportunistic fungal infections in humans. researchgate.net The emergence of resistance to existing antifungal drugs underscores the importance of discovering new antifungal agents with novel mechanisms of action.

Proposed Mechanisms of Antimicrobial Action (e.g., Radical Formation)

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on its chemical structure, which contains a 1,4-naphthoquinone (B94277) moiety, a proposed mechanism involves the formation of radical species. researchgate.net Quinone-containing compounds are known for their capacity to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. researchgate.netresearchgate.net This generation of ROS can induce significant oxidative stress within microbial cells, leading to damage of essential biomolecules like DNA, proteins, and lipids, ultimately resulting in cell death. nih.gov This mechanism is a plausible explanation for the broad-spectrum antimicrobial activity observed for this compound and related compounds. researchgate.net

Research into Overcoming Antimicrobial Resistance Mechanisms

The effectiveness of this compound against antibiotic-resistant bacteria like N. gonorrhoeae suggests that it may bypass or overcome common resistance mechanisms. nih.govnews-medical.net Bacteria have evolved various strategies to resist antibiotics, including enzymatic inactivation of the drug, modification of the drug target, and active efflux of the drug from the cell. plos.orgfrontiersin.org

Research into overcoming antimicrobial resistance is a critical area of drug discovery. news-medical.netmdpi.com Strategies include the development of new classes of antibiotics with novel targets, the use of combination therapies to enhance the efficacy of existing drugs, and the design of molecules that can inhibit resistance mechanisms, such as efflux pumps. nih.govplos.org

While specific studies on how this compound overcomes resistance are not detailed in the provided search results, its unique chemical structure and potential mechanism of action via radical formation suggest it may not be susceptible to the same resistance mechanisms that affect many conventional antibiotics. researchgate.net For example, if its primary mode of action is the generation of non-specific oxidative damage through ROS, it may be more difficult for bacteria to develop target-specific resistance. Further research is needed to investigate the interactions of this compound with known bacterial resistance machinery and to explore its potential in combination therapies to combat multidrug-resistant infections. nih.gov

Advanced Research Avenues and Future Directions for Cribrostatin 3

Development of Novel Chemical Biology Tools and Probes

A significant hurdle in studying natural products like Cribrostatin 3 is the difficulty in tracking their behavior within a complex biological system. The development of specialized chemical biology tools derived from the this compound scaffold is a critical next step for detailed mechanistic studies. rsc.orgjanelia.org

These tools involve chemically modifying the this compound molecule to incorporate specific tags or reactive groups without abolishing its biological activity. sigmaaldrich.comnih.gov For example:

Fluorescent Probes: Attaching a fluorescent dye to this compound would allow researchers to visualize its uptake, subcellular localization, and dynamic movement within live cells using advanced microscopy techniques.

Bioorthogonal Probes: Incorporating a small, inert chemical handle (like an azide (B81097) or alkyne) would enable "click chemistry" applications. nih.gov These probes could be used to label and identify the direct binding partners of this compound inside the cell, providing definitive evidence of its molecular target. nih.gov

Affinity Probes: Immobilizing this compound onto a solid support (like beads) can be used to "fish out" its binding partners from cell lysates, which can then be identified by mass spectrometry.

The creation of such probes is essential for validating targets identified through omics approaches and for gaining a deeper understanding of the compound's pharmacodynamics at the cellular level. nih.gov

Application in Refined Preclinical Disease Models for Mechanistic Studies

Initial studies on this compound have established its potent activity in two-dimensional (2D) cancer cell line cultures and against pathogenic bacteria. researchgate.netvliz.be To better predict its potential clinical efficacy, future research must employ more physiologically relevant preclinical models.

For its anticancer activity , research should move beyond simple cell monolayers to more complex systems:

3D Tumor Organoids: These are three-dimensional cultures derived from patient tumors that more accurately replicate the complex cell-cell interactions and microenvironment of a real tumor.

Patient-Derived Xenografts (PDXs): These models involve implanting human tumor tissue into immunodeficient mice. PDX models are considered a gold standard in preclinical cancer research for evaluating drug efficacy.

Genetically Engineered Mouse Models (GEMMs): These models can mimic the genetic progression of human cancers, providing a powerful platform for studying both efficacy and the mechanism of action in the context of an intact immune system.

For its antibacterial activity , particularly its potent effect against Neisseria gonorrhoeae (including penicillin-resistant strains) vliz.benih.gov, studies should utilize established animal models of infection. These models would allow for the evaluation of this compound's efficacy in clearing the infection, its pharmacokinetic properties, and its impact on the host's immune response in a live organism.

Sustainable Production Strategies for Research Supply (e.g., Mariculture, Enhanced Biosynthesis, Semi-synthesis)

A major bottleneck for the development of many marine natural products is the "supply problem." this compound is isolated from its source sponge in minuscule quantities (as low as 10⁻⁷% of the wet weight), making collection from the wild unsustainable and impractical for large-scale research and development. researchgate.netmdpi.com Addressing this challenge requires exploring alternative production strategies.

Total Chemical Synthesis: While often complex and costly, total synthesis provides a reliable, scalable source of the compound, independent of the natural supply. mdpi.com The successful multi-step total synthesis of the related compound, Cribrostatin 4, suggests that a similar path is achievable for this compound. mdpi.com Furthermore, synthesis allows for the creation of novel analogues for structure-activity relationship studies.

Semi-synthesis: This approach involves the chemical modification of a more readily available precursor, which could be a simpler, related natural product or a key synthetic intermediate. researchgate.net This can be more cost-effective than a full total synthesis.

Biosynthesis and Fermentation: Often, the true producers of these compounds are symbiotic microorganisms (like bacteria or fungi) living within the sponge. Identifying and culturing this symbiont could enable large-scale production through fermentation. If the biosynthetic gene cluster responsible for producing this compound can be identified, it could be transferred to a fast-growing host organism (like E. coli or yeast) to create a "cell factory" for industrial-scale production.

Mariculture: The cultivation of the Cribrochalina sponge itself is another possibility, though marine invertebrate aquaculture is often challenging and has faced issues with profitability and sustainability. mdpi.com

Exploration of Structure-Function Relationships for Broader Biological Activities

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. uomustansiriyah.edu.iq Systematic exploration of the structure-function relationships (SFR) of this compound is essential for optimizing its therapeutic properties and potentially discovering new ones.

This compound belongs to the isoquinolinequinone family, a class of compounds known for potent cytotoxicity. researchgate.net The quinone moiety, in particular, is a feature of several clinically approved anticancer drugs. researchgate.net A key research avenue is to synthesize a library of this compound analogues by modifying different parts of its chemical scaffold. For example, altering the substituents on the aromatic rings or modifying the quinone core could dramatically impact its potency, selectivity, and pharmacological properties. mdpi.com

By screening this library against a wide range of cancer cell lines, bacterial and fungal pathogens, and viral assays, researchers can build a comprehensive SFR profile. aps.org This work could lead to the identification of new analogues with:

Increased potency and selectivity for cancer cells over healthy cells.

A broader spectrum of antibacterial or antifungal activity.

Entirely new biological activities, such as antiviral or anti-inflammatory properties.

This approach not only deepens the fundamental understanding of how this compound works but also paves the way for the rational design of second-generation drugs with improved therapeutic profiles.

Q & A

Q. What are the key structural characteristics of Cribrostatin 3 that influence its bioactivity?

this compound, a tetrahydroisoquinoline alkaloid, exhibits bioactivity linked to its stereochemical configuration and functional groups, such as hydroxyl and methoxy moieties. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm absolute configuration, which is critical for structure-activity relationship (SAR) studies. Researchers should prioritize purity validation (≥95% by HPLC) and spectroscopic data cross-referencing with published syntheses to avoid mischaracterization .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

Standard assays include:

- Cytotoxicity screening (e.g., MTT or SRB assays across cancer cell lines like MDA-MB-231 or HepG2).

- Apoptosis detection (flow cytometry with Annexin V/PI staining).

- Cell cycle analysis (propidium iodide staining). Ensure assays include positive controls (e.g., doxorubicin) and triplicate replicates to validate reproducibility. Dose-response curves (IC₅₀ calculations) should follow nonlinear regression models, with statistical significance assessed via ANOVA .

Q. How is the enantiomeric purity of this compound validated during synthesis?

Chiral HPLC or circular dichroism (CD) spectroscopy are standard methods. For synthetic intermediates, derivatization with chiral auxiliaries (e.g., Mosher’s acid) can confirm stereochemical fidelity. Researchers must report retention times, solvent systems, and comparison to authentic samples to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the total synthesis of this compound to improve yield and enantiomeric purity?

Optimization strategies include:

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for stereocenter formation.

- Step efficiency : Reduce protecting group manipulations; e.g., Williams’ 25-step synthesis identified redundant steps in late-stage functionalization .

- In-situ monitoring : Use FTIR or LC-MS to track reaction progress and minimize side products. Yield improvements should be contextualized against scalability constraints (e.g., column chromatography vs. flow chemistry) .

Q. How should contradictory data regarding this compound’s mechanism of action be reconciled in interdisciplinary studies?

Contradictions (e.g., pro-apoptotic vs. anti-angiogenic effects) require:

- Data triangulation : Validate findings across multiple models (2D vs. 3D cell cultures, zebrafish assays).

- Dose-dependent analysis : Assess biphasic effects using gradient concentrations.

- Pathway mapping : Integrate transcriptomics (RNA-seq) and proteomics (western blot) to identify dominant signaling pathways (e.g., MAPK vs. PI3K/AKT). Researchers should apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What methodological considerations are critical for designing in vivo studies of this compound’s pharmacokinetics?

Key steps include:

- Formulation stability : Use liposomal encapsulation to enhance bioavailability.

- Pharmacokinetic (PK) parameters : Calculate AUC, Cmax, and t₁/₂ via LC-MS/MS plasma profiling.

- Toxicology screening : Conduct maximum tolerated dose (MTD) assays in murine models. Ethical protocols (IACUC approval) and species-specific metabolic differences (e.g., cytochrome P450 activity) must be documented .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. For synergy studies (e.g., combination with cisplatin), apply the Chou-Talalay method (Combination Index). Ensure assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) are met before applying ANOVA or mixed-effects models .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality control protocols:

- Process analytical technology (PAT) : Monitor critical synthesis steps via real-time spectroscopy.

- Accelerated stability studies : Assess degradation under stress conditions (heat, humidity).

- Cross-validation : Compare biological activity across batches using standardized assays (e.g., NCI-60 panel). Document deviations in supplementary materials to enhance reproducibility .

Theoretical and Mechanistic Frameworks

Q. What computational tools are effective for predicting this compound’s molecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can identify binding affinities with potential targets (e.g., topoisomerase IIα). Validate predictions with competitive inhibition assays (e.g., ATPase activity). Researchers should report force fields, solvation models, and RMSD thresholds to ensure computational rigor .

Q. How can conflicting SAR data from analog studies be resolved?

Apply principal component analysis (PCA) to identify structural descriptors (e.g., logP, polar surface area) driving bioactivity. Use machine learning (random forest regression) to rank substituent contributions. Experimental validation via focused library synthesis (e.g., modifying the C-10 methoxy group) can isolate critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.